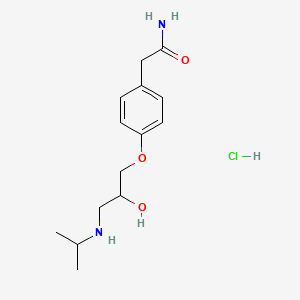

Atenolol hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

51706-40-2 |

|---|---|

Molekularformel |

C14H23ClN2O3 |

Molekulargewicht |

302.80 g/mol |

IUPAC-Name |

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C14H22N2O3.ClH/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18;/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18);1H |

InChI-Schlüssel |

FFDDLJYKJQGSPW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

51706-40-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Atenolol Hydrochloride |

Herkunft des Produkts |

United States |

Molecular Mechanism of Action and Receptor Interaction Dynamics of Atenolol

Selective Beta-1 Adrenergic Receptor Antagonism

Atenolol's primary mechanism of action is its function as a selective antagonist of the β1-adrenergic receptor. wikipedia.orgpatsnap.com This selectivity means it preferentially targets β1-receptors, which are predominantly located in the heart, over β2-receptors found in other tissues. consensus.appconsensus.app

Atenolol (B1665814) selectively binds to β1-adrenergic receptors located in the heart and vascular smooth muscle. nih.gov This binding is competitive, meaning it blocks the receptor site and prevents its activation by endogenous signaling molecules. The affinity of atenolol for β1 receptors is significantly higher than for β2 receptors, which is the basis for its cardioselectivity. drugbank.comnih.gov Research quantifying this binding affinity has established specific inhibition constants (Ki), which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a stronger binding affinity.

| Receptor Site | Binding Affinity (Ki in nM) | Species |

|---|---|---|

| β1 | 170–1,500 | Human |

| β2 | 8,140–9,550 | Human |

| β3 | >10,000 | Human |

Data sourced from Wikipedia. wikipedia.org

By occupying β1-adrenergic receptors, atenolol blocks the positive inotropic (force of contraction) and chronotropic (heart rate) actions initiated by endogenous catecholamines such as epinephrine (B1671497), norepinephrine (B1679862), and isoproterenol. nih.gov Normally, the binding of these catecholamines to β1-receptors triggers a signaling cascade that increases heart rate and contractility. webmd.com Atenolol's antagonism of these receptors inhibits this sympathetic stimulation. nih.gov This blockade leads to a reduction in both resting and exercise-induced heart rate, a decrease in myocardial contractility, and a subsequent lowering of blood pressure. nih.govwikipedia.org

Secondary Receptor Interactions and Specificity Profiles

While highly selective for β1-receptors, the specificity profile of atenolol is a critical aspect of its function.

Atenolol is classified as a cardioselective beta-blocker because it has a significantly lower affinity for β2-adrenergic receptors, which are prevalent in the bronchial and vascular smooth muscles. drugbank.comdroracle.ai This selectivity is dose-dependent; while the preferential action is on β1-receptors, high doses of atenolol can also block β2-receptors. wikipedia.org The primary clinical advantage of this selectivity is the reduced likelihood of causing bronchoconstriction in comparison to non-selective beta-blockers, as it has a minimal impact on the β2-receptors in the lungs. consensus.appdroracle.ai Studies comparing various beta-blockers have quantified this selectivity, often expressed as a ratio of the drug's affinity for β2 versus β1 receptors.

| Compound | Selectivity Ratio (β2/β1 Affinity) | Classification |

|---|---|---|

| Atenolol | Exhibits lower selectivity than some other agents nih.gov | β1-Selective |

| Bisoprolol (B1195378) | 19 nih.gov | β1-Selective |

| Metoprolol (B1676517) | Lower selectivity for β1 nih.gov | β1-Selective |

| Propranolol (B1214883) | No significant selectivity nih.gov | Non-Selective |

| Carvedilol | No significant selectivity nih.gov | Non-Selective |

Data sourced from PubMed. nih.gov

Intrinsic Sympathomimetic and Membrane Stabilizing Activities

Atenolol's pharmacological profile is further defined by the absence of two key properties found in some other beta-blockers: intrinsic sympathomimetic activity and membrane stabilizing activity.

Atenolol lacks intrinsic sympathomimetic activity (ISA). nih.govwikipedia.orgdrugbank.com ISA refers to the capacity of some beta-blockers to act as partial agonists, meaning they can weakly stimulate the beta-adrenergic receptors they are blocking. nih.govtaylorandfrancis.com This partial stimulation can prevent a significant decrease in heart rate. taylorandfrancis.com Because atenolol does not possess ISA, its blocking effect on the β1-receptor is "pure," leading to a more pronounced reduction in heart rate and myocardial oxygen demand compared to beta-blockers with ISA. nih.govwikipedia.org Furthermore, atenolol does not possess membrane-stabilizing activity, a property related to blocking sodium channels that is seen in some other beta-blockers like propranolol but is not clinically relevant at therapeutic concentrations. nih.govwikipedia.orgwikipedia.org

Absence of Membrane Stabilizing Properties of Atenolol

Atenolol is characterized as a beta-selective adrenoceptor blocking agent that lacks intrinsic sympathomimetic activity and membrane stabilizing activity drugbank.comnih.gov. Unlike some other beta-blockers such as metoprolol, which has some membrane-stabilizing properties, atenolol does not exhibit this characteristic nih.gov. This absence of membrane-stabilizing or local anesthetic effects is a key pharmacological feature of the compound nih.gov.

Cellular and Molecular Transport Mechanisms of Atenolol

The disposition and clearance of atenolol are significantly influenced by various cellular and molecular transport mechanisms. While it is cleared predominantly by the kidney through both glomerular filtration and active secretion, the specific transporters involved in its active secretion have been identified nih.govnih.gov. The molecule's transport across cellular membranes is facilitated by several families of transporters, including Organic Cation Transporters (OCTs), Multidrug and Toxin Extrusion Proteins (MATEs), and Organic Anion Transporting Polypeptides (OATPs) nih.govadrenomedullin-1-12-human.com.

Involvement of Organic Cation Transporters (OCT1, OCT2) in Atenolol Uptake

Atenolol is a substrate for human Organic Cation Transporters, specifically hOCT1 and hOCT2 nih.govnih.gov.

hOCT1 (SLC22A1): This transporter is involved in the uptake of many organic cations from the blood into the liver youtube.com. Research has identified hOCT1, which is expressed at the brush border membrane of enterocytes, as being highly capable of transporting atenolol, suggesting a role in its intestinal absorption nih.gov. The specific uptake of atenolol by OCT1 is a saturable process that follows Michaelis-Menten kinetics nih.gov.

hOCT2 (SLC22A2): The renal transporter hOCT2 is a key player in the disposition of atenolol nih.gov. In the human kidney, hOCT2 is located on the basolateral membrane of renal tubular cells and mediates the initial step of active secretion by transporting atenolol from the bloodstream into these cells nih.govyoutube.com. Studies have confirmed that atenolol is an excellent substrate for hOCT2 nih.govnih.gov.

Table 1: Kinetic Parameters of Atenolol Uptake by Organic Cation Transporters

| Transporter | Michaelis Constant (Km) | Maximum Transport Rate (Vmax) | Cell System |

|---|---|---|---|

| hOCT1 | 3.08 mM | 4.00 nmol/min/mg protein | Madin-Darby canine kidney II cells |

Role of Multidrug and Toxin Extrusion Proteins (MATE1, MATE2-K) in Atenolol Secretion

Following uptake into renal tubular cells by hOCT2, atenolol is secreted into the urine by apical multidrug and toxin extrusion proteins (MATEs) nih.gov. These transporters function as proton/organic cation exchangers, using a proton gradient to drive the efflux of substrates nih.gov.

hMATE1 (SLC47A1): Localized in the brush-border membrane of proximal tubule epithelial cells, MATE1 is a critical component of the atenolol renal secretion pathway nih.govupgx.eu.

hMATE2-K (SLC47A2): This kidney-specific transporter also resides on the apical membrane of renal proximal tubular cells and plays a significant role in the final excretory step of atenolol into the urine nih.govsolvobiotech.com.

The coordinated action of basolateral hOCT2 and apical hMATE1 and hMATE2-K creates an efficient pathway for the unidirectional transepithelial transport of atenolol, mediating its active tubular secretion nih.govnih.gov. In a double-transfected cell culture model expressing both hOCT2 and hMATE1, the transport of atenolol from the basal to the apical side was 27-fold higher than in the opposite direction nih.govnih.gov.

Table 2: Kinetic Parameters of Atenolol Efflux by Multidrug and Toxin Extrusion Proteins

| Transporter | Michaelis Constant (Km) | Calculated Turnover Number (kcat) | Cell System |

|---|---|---|---|

| hMATE1 | 32 ± 5 µM | 0.41 s⁻¹ | Human embryonic kidney cell lines |

Data derived from kinetic analysis in transporter-expressing cell lines. nih.govnih.govresearchgate.net

Organic Anion Transporting Polypeptides (OATP1A2, OATP2B1) in Intestinal Uptake of Atenolol

The intestinal absorption of atenolol appears to be mediated, at least in part, by Organic Anion Transporting Polypeptides nih.gov. Although atenolol is a cationic drug, certain OATPs have been shown to transport it adrenomedullin-1-12-human.com.

OATP1A2 (SLCO1A2): Atenolol has been identified as a substrate for OATP1A2 nih.govexamine.com. This transporter is expressed in the intestinal epithelium and is thought to play a role in the oral absorption of the drug nih.govresearchgate.net. The interaction between atenolol and OATP1A2 has been suggested as an underlying mechanism for food-drug interactions, such as the reduced absorption of atenolol when taken with certain fruit juices nih.govadrenomedullin-1-12-human.com.

OATP2B1 (SLCO2B1): Along with OATP1A2, OATP2B1 is expressed in tissues crucial for drug disposition, including the intestine, and may contribute to the absorption of atenolol adrenomedullin-1-12-human.comnih.gov. These transporters are involved in the uptake of substrates from the gut into enterocytes researchgate.net.

Table of Mentioned Compounds

| Compound Name |

|---|

| Atenolol hydrochloride |

| Metoprolol |

| Phloretin |

| Quercetin |

| Isoproterenol |

Advanced Analytical Methodologies for Atenolol Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of atenolol (B1665814) from its impurities, degradation products, and other co-formulated drugs.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for the analysis of atenolol. rjptonline.orgijsr.net Method development involves optimizing various chromatographic parameters to achieve efficient separation and quantification.

A typical RP-HPLC method involves a C8 or C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol. rjptonline.orglongdom.orgnih.gov UV detection is commonly performed at wavelengths ranging from 224 nm to 275 nm. rjptonline.orglongdom.orgslideshare.net

Validation of HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. rjptonline.org Stability-indicating HPLC methods are specifically designed to separate atenolol from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). longdom.orgnih.govsustech.edu This ensures that the method can accurately measure the drug content in the presence of its degradants. longdom.org

Interactive Data Table: HPLC Method Parameters for Atenolol Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C8 (250 mm x 4.6 mm, 5 µm) longdom.org | HiQSil C18HS (250 mm x 4.6 mm) rjptonline.org | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Methanol:0.02 M Phosphate Buffer, pH 5 (20:20:60) longdom.org | 20 mM Ammonium Acetate (B1210297) Buffer (pH 5):Acetonitrile (80:20) rjptonline.org | Acetonitrile:Buffer (20 mM potassium dihydrogen phosphate pH 3.5) (55:45, v/v) nih.gov |

| Flow Rate | 1 ml/min longdom.org | 0.75 ml/min rjptonline.org | 1.0 ml/min nih.gov |

| Detection (UV) | 226 nm longdom.org | 273 nm rjptonline.org | 235 nm nih.gov |

| Retention Time | Not Specified | 4.606 min rjptonline.org | Not Specified |

| Linearity Range | 0.05-10 µg/mL longdom.org | 5–40 µg/ml rjptonline.org | 40-160 μg/ml nih.gov |

| Internal Standard | Pindolol longdom.org | Not Specified | Not Specified |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of atenolol and its process-related impurities. nih.govoup.com Due to the low volatility and polar nature of atenolol, derivatization is typically required prior to GC analysis. nih.gov A common derivatization agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

This method offers high sensitivity and selectivity, making it particularly suitable for identifying and quantifying genotoxic impurities at very low levels. nih.govresearchgate.net The separation is generally achieved on a capillary column, such as a BPX-5. nih.gov The mass spectrometer provides definitive identification of the compounds based on their mass spectra and fragmentation patterns. faa.gov GC-MS has been successfully used to identify and quantify several process-related impurities in atenolol bulk drug and formulations. nih.govresearchgate.net

Interactive Data Table: GC-MS Method for Analysis of Atenolol Impurities

| Parameter | Value |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

| Application | Analysis of five process-related impurities in atenolol. nih.gov |

| Column | BPX-5 (50 m × 0.25 mm i.d., 0.25 μm film thickness) nih.gov |

| Derivatization | Required; e.g., with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov |

| Linearity Range | 0.3-10 ppm for certain impurities. nih.gov |

| Key Finding | The method is simple, selective, and sensitive for quantifying impurities at trace concentrations. nih.gov |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the qualitative and quantitative analysis of atenolol. akjournals.comrjptonline.org It is often used for identification purposes and to check for the presence of impurities. For quantitative analysis, TLC is coupled with densitometry. akjournals.com

The separation is achieved on plates pre-coated with silica gel 60F254. akjournals.com The choice of the mobile phase is crucial for achieving good separation. A common mobile phase system for the simultaneous analysis of atenolol and other drugs is toluene–methanol–triethylamine. akjournals.com After development, the plates are scanned densitometrically at a specific wavelength, such as 275 nm, to quantify the separated compounds. akjournals.com The Rf (retardation factor) values are used for identification. For example, in one method, the Rf of atenolol was found to be 0.24. akjournals.com

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is an efficient analytical technique for the determination of atenolol. rjptonline.orgnih.govnih.gov CE offers advantages such as high separation efficiency, short analysis time, and low consumption of reagents and samples. nih.gov

In a typical CZE method for atenolol, separation is performed in an uncoated silica capillary. nih.govresearchgate.net The buffer system, which influences the separation, often consists of a borate buffer at a specific pH. nih.gov Detection is usually carried out using a UV detector at a low wavelength, such as 194 nm. nih.govresearchgate.net The method has been successfully applied to the determination of atenolol in plasma and pharmaceutical dosage forms, demonstrating good repeatability and reproducibility. nih.govnih.gov

Interactive Data Table: Capillary Zone Electrophoresis Method for Atenolol

| Parameter | Value |

|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) nih.gov |

| Application | Determination of atenolol in plasma. nih.gov |

| Capillary | Uncoated silica capillary (58.5 cm x 75 µm I.D.) nih.gov |

| Electrolyte | 50 mM H3BO3 - 50 mM Na2B4O7 (50:50, v/v) pH 9 nih.gov |

| Applied Voltage | +25 kV nih.gov |

| Detection | 194 nm nih.gov |

| Analysis Time | Less than 3 minutes. nih.gov |

Spectroscopic Approaches for Structural Elucidation and Assay

Spectroscopic methods are widely used for the quantification of atenolol, leveraging its ability to absorb electromagnetic radiation.

UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative determination of atenolol in bulk and pharmaceutical formulations. slideshare.netau.edu.sy The method is based on the measurement of the absorption of UV radiation by the atenolol molecule. In various solvents like methanol or 0.1N hydrochloric acid, atenolol exhibits characteristic absorption maxima (λmax). slideshare.netau.edu.syfabad.org.tr The λmax is often observed around 224-226 nm and also at approximately 276 nm. longdom.orgslideshare.netwisdomlib.org

Derivative spectrophotometry can be employed to enhance the specificity and resolve overlapping spectra in the presence of interfering substances. fabad.org.trekb.eg First, second, and third-order derivative methods have been developed for atenolol determination. fabad.org.tr These methods involve measuring absorbance values at specific wavelengths in the derivative spectra, which can eliminate interference from formulation excipients. fabad.org.tr For instance, in first-derivative spectrophotometry, measurements can be taken at 273, 276, and 285 nm. fabad.org.trekb.eg

Interactive Data Table: UV-Vis Spectrophotometric Data for Atenolol

| Method | Solvent | λmax (nm) | Linearity Range (µg/ml) |

|---|---|---|---|

| Zero-Order UV slideshare.net | Methanol | 224 | 1-30 |

| Zero-Order UV au.edu.sy | 0.1N Hydrochloric Acid | 225 | 5-40 |

| Zero-Order UV fabad.org.tr | Methanol | 276 | 2.5-17.5 |

| First-Order Derivative fabad.org.tr | Methanol | 273, 276, 285 | 2.5-17.5 |

| Second-Order Derivative fabad.org.tr | Methanol | 276, 279, 282, 287 | 2.5-17.5 |

| Third-Order Derivative fabad.org.tr | Methanol | 275, 278, 281 | 2.5-17.5 |

Fluorimetric Methods for Atenolol Determination

Fluorimetric methods offer a sensitive and cost-effective approach for the determination of atenolol hydrochloride. These techniques capitalize on the intrinsic fluorescence of the atenolol molecule or the fluorescence produced through reactions with specific reagents.

One straightforward and environmentally friendly spectrofluorimetric method involves measuring the native fluorescence of atenolol in a 0.02 N sodium hydroxide (B78521) (NaOH) solution. In this method, the fluorescence intensity is measured at an emission wavelength of 301±1 nm after excitation at 255 nm. This approach has demonstrated a linear relationship for atenolol concentrations in the range of 30-800 ng/mL. The method has been successfully applied to the analysis of atenolol in pharmaceutical tablets and spiked human urine samples, proving to be accurate, specific, precise, and robust according to ICH guidelines. Its simplicity, short analysis time, and use of green solvents contribute to its high eco-scale score.

Another spectrofluorimetric technique is based on the quenching effect of atenolol on the photoluminescence of gold nanoparticles (AuNPs). In this method, the quenching of the fluorescence of AuNPs at an emission wavelength of 705 nm is proportional to the concentration of atenolol. A linear correlation has been observed in the concentration range of 1.0-10 µg/mL. This method has been successfully used for assaying atenolol in pharmaceutical formulations with good recovery rates.

Furthermore, a simple spectrofluorimetric method has been developed based on the reaction of atenolol with 0.1 N NaOH solution in a boiling water bath. This reaction produces a strongly fluorescent product with excitation and emission wavelengths of 278 nm and 302 nm, respectively. A linear relationship for fluorescence intensity was obtained in the concentration range of 5.0-25.0 µg/mL.

Flow-injection chemiluminescence (CL) systems have also been employed for the sensitive determination of atenolol. One such system uses the light emitted from the reaction of potassium permanganate (KMnO4) and cadmium sulfide quantum dots (CdS QDs) in the presence of cetyltrimethylammonium bromide (CTAB). The CL intensity is significantly enhanced in the presence of atenolol, allowing for its quantification. This method exhibits a linear response to atenolol concentration in the ranges of 0.001 to 4.0 mg L⁻¹ and 4.0 to 18.0 mg L⁻¹, with a low detection limit of 0.0010 mg L⁻¹.

The table below summarizes the key parameters of various fluorimetric methods for atenolol determination.

| Method | Principle | Reagent(s) | Excitation λ (nm) | Emission λ (nm) | Linear Range | Application |

| Spectrofluorimetry | Native Fluorescence | 0.02 N NaOH | 255 | 301±1 | 30-800 ng/mL | Pharmaceutical tablets, Human urine |

| Spectrofluorimetry | Fluorescence Quenching | Gold Nanoparticles (AuNPs) | - | 705 | 1.0-10 µg/mL | Pharmaceutical formulations |

| Spectrofluorimetry | Reaction-induced Fluorescence | 0.1 N NaOH (boiling) | 278 | 302 | 5.0-25.0 µg/mL | Tablet dosage forms |

| Flow-injection Chemiluminescence | Enhanced Chemiluminescence | KMnO₄, CdS QDs, CTAB | - | - | 0.001-18.0 mg/L | Spiked environmental water, Pharmaceutical formulations |

Fourier Transform Infrared (FTIR) Spectroscopy for Atenolol Drug-Excipient Compatibility

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique in the preformulation stage of pharmaceutical development to assess the compatibility between an active pharmaceutical ingredient (API) and various excipients. Potential physical and chemical interactions between this compound and excipients can impact the stability, bioavailability, and therapeutic efficacy of the final dosage form. FTIR provides information on chemical interactions by detecting changes in the vibrational modes of functional groups within the molecules.

The FTIR spectrum of pure atenolol exhibits characteristic absorption bands corresponding to its functional groups. These include symmetric and asymmetric N-H stretching at approximately 3342 cm⁻¹, alcoholic O-H stretching around 2961 cm⁻¹, C=O amide stretching at about 1631 cm⁻¹, and alkyl aryl ether stretching near 1235 cm⁻¹.

When evaluating drug-excipient compatibility, physical mixtures of atenolol and an excipient (typically at a 50:50 mass ratio to maximize the likelihood of detecting an interaction) are analyzed. The resulting spectrum is compared with the spectra of the individual components. The absence of new peaks, significant shifts in existing peaks, or the disappearance of characteristic drug peaks in the mixture's spectrum generally indicates compatibility.

Studies have utilized FTIR to investigate the compatibility of atenolol with a range of excipients:

Compatible Excipients: Research has shown atenolol to be compatible with excipients such as starch, Avicel PH®, Primojel®, Ac-Di-Sol®, cross-linked PVP, magnesium stearate, calcium sulphate dihydrate, dicalcium phosphate, and icing sugar. Compatibility has also been demonstrated with mannitol, lactose, methylcellulose, meglumine, and chitosan.

Incompatible Excipients: Incompatibility has been suggested or confirmed with certain excipients. For instance, studies have revealed potential interactions with polyvinylpyrrolidone (PVP), lactose, and stearic acid. Changes in the FTIR spectra of mixtures containing atenolol and hydroxyethylcellulose, hypromellose, or methylcellulose have also indicated incompatibility. In the case of atenolol's interaction with β-cyclodextrin, changes in the FTIR spectrum, such as the disappearance of the N-H stretching band and shifts in the O-H and C=O amide bands, suggest the formation of an inclusion complex.

It is important to note that while FTIR is a valuable screening tool, the results are often corroborated with other analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to provide a more comprehensive understanding of drug-excipient interactions.

The table below summarizes the compatibility of atenolol with various excipients as determined by FTIR and other analytical methods.

| Excipient | Compatibility | Observed FTIR Changes / Notes |

| Starch | Compatible | No significant changes in characteristic peaks. |

| Avicel PH® (Microcrystalline Cellulose) | Compatible | No significant interactions detected. |

| Magnesium Stearate | Compatible | No significant chemical interaction observed. |

| Lactose | Incompatible | Potential for Maillard reaction, though not always evident by FTIR alone. |

| Polyvinylpyrrolidone (PVP) | Incompatible | Evidence of strong interaction, potentially mediated by water. |

| Hydroxypropyl Methylcellulose (HPMC) | Incompatible | Shift in N-H stretching vibrations of atenolol observed. |

| β-Cyclodextrin | Incompatible | Disappearance and shifting of bands, indicating inclusion complex formation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atenolol Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of this compound. It is instrumental in confirming the identity and purity of the compound and in elucidating the connectivity of atoms within the molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used for these structural studies.

¹H NMR Spectroscopy

The ¹H NMR spectrum of atenolol provides information about the different types of protons and their chemical environments. The chemical shifts (δ), reported in parts per million (ppm), are characteristic of the electronic environment of each proton.

In a typical ¹H NMR spectrum of atenolol (often recorded in a solvent like DMSO-d₆), distinct signals can be assigned to the various protons in the molecule. For example:

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as two doublets in the aromatic region of the spectrum.

Aliphatic Protons: The protons of the isopropyl group, the methylene groups, and the methine group in the side chain appear at lower chemical shifts. The methyl protons of the isopropyl group usually appear as a doublet.

Hydroxyl and Amine Protons: The protons of the hydroxyl (-OH) and amine (-NH) groups are also observable and their chemical shifts can be influenced by solvent and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of atenolol complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

Key signals in the ¹³C NMR spectrum of atenolol (in DMSO-d₆) include:

Aromatic Carbons: The carbon atoms of the benzene ring resonate in the downfield region of the spectrum.

Carbonyl Carbon: The carbon of the amide group (C=O) also appears at a characteristic downfield chemical shift.

Aliphatic Carbons: The carbons of the isopropyl group and the side chain appear in the upfield region of the spectrum.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for unequivocal assignment of all proton and carbon signals. For instance, HMBC spectra have been used to definitively assign the resonances of the aromatic carbons in atenolol.

NMR spectroscopy can also distinguish between the salt form (hydrochloride) and the free base of atenolol. For example, the ¹³C chemical shifts for the carbons adjacent to the oxygen and nitrogen in the side chain (O-C2 and N-C3) differ between the hydrochloride salt and the free base. For the hydrochloride, these shifts are typically in the range of 65.0–65.5 ppm (O-C2) and 46.9–47.0 ppm (N-C3), whereas for the free base, they are observed at approximately 68.4 ppm (O-C2) and 50.3–52.6 ppm (N-C3).

The table below presents typical ¹³C NMR chemical shifts for atenolol in DMSO-d₆.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aromatic C2'/C6' | 114.88 |

| Aromatic C3'/C5' | 130.65 |

| Side Chain C2 | 68.35 |

| Side Chain C3 | 41.31 |

| Isopropyl CH | 47.9 |

| Isopropyl CH₃ | 22.88 |

Electrochemical and Potentiometric Methods

Voltammetric Techniques for Atenolol Analysis

Voltammetric techniques are electrochemical methods that measure the current resulting from the application of a varying potential to an electrode. These methods, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are valued for their sensitivity, selectivity, and relatively low cost in the analysis of electroactive compounds like atenolol.

The electrochemical oxidation of atenolol has been studied at various electrode surfaces. In cyclic voltammetry, atenolol typically exhibits a single, well-defined, irreversible oxidation peak. The potential at which this peak occurs is dependent on the pH of the supporting electrolyte and the nature of the working electrode. Studies using a carbon paste electrode in a phosphate medium have shown that the oxidation process is diffusion-controlled.

Differential pulse voltammetry (DPV) is often employed for the quantitative determination of atenolol due to its enhanced sensitivity compared to CV. DPV has been successfully applied to the analysis of atenolol in pharmaceutical formulations and biological samples like urine.

The performance of voltammetric methods can be significantly improved by modifying the working electrode. Various materials have been used to enhance the electrocatalytic activity towards atenolol oxidation, leading to lower detection limits and improved sensitivity.

Modified Carbon Paste Electrodes (CPEs): CPEs modified with gold nanoparticles (GN-CPE) have demonstrated electrocatalytic activity, resulting in a marked enhancement of the current response for atenolol oxidation in a Britton-Robinson buffer solution at pH 10.0. Another modification involves the use of a multi-walled carbon nanotube modified carbon paste electrode (MWCNT/CPE) for the simultaneous determination of atenolol and betaxolol.

Modified Glassy Carbon Electrodes (GCEs): GCEs modified with C60 fullerene have shown excellent electrocatalytic activity towards atenolol oxidation at physiological pH. A nanocomposite of superparamagnetic iron oxide nanoparticles (SPIONs) and activated carbon (SPION-15%AC) has also been used to modify a GCE, creating a highly efficient platform for atenolol detection.

Boron-Doped Diamond Electrodes (BDDEs): Anodically pretreated BDDEs have been utilized for the simultaneous determination of nifedipine (B1678770) and atenolol. Cathodically pretreated BDDEs have also been employed for the independent determination of atenolol and propranolol (B1214883).

Modified Pencil Graphite Electrodes (PGEs): An electrochemical sensor developed by electropolymerizing Patton and Reeder's reagent on a pencil graphite electrode has been used for the sensitive and selective determination of atenolol.

The table below summarizes the performance of various voltammetric methods for the determination of atenolol.

| Electrode | Technique | Linear Range | Limit of Detection (LOD) | Application |

| Carbon Paste Electrode | DPV | 2.0 × 10⁻⁵ - 1.0 × 10⁻⁴ M | - | Pharmaceutical samples, Urine |

| SPION-15%AC/GCE | DPV | 1.21 µM - 285 µM | 0.401 µM | Commercial tablets |

| Patton and Reeder's Modified PGE | DPV | 0.1 µM - 1.8 µM | 4.9 × 10⁻⁸ M | Pharmaceutical samples |

| Cathodically Pretreated BDDE | SWV | 2.0 µM - 41 µM | 0.93 µM | Pharmaceutical formulations |

| Gold Nanoparticle-Modified CPE | DPV | 1.96 × 10⁻⁶ - 9.09 × 10⁻⁴ M | - | Drug formulations, Urine |

Development and Characterization of Atenolol Ion-Selective Electrodes

Potentiometric methods utilizing ion-selective electrodes (ISEs) offer a simple, rapid, and cost-effective approach for the determination of atenolol in various samples. These sensors are designed to exhibit a selective response to atenolol cations in a sample solution, which is measured as a potential difference against a reference electrode. The development of an atenolol-selective electrode typically involves the incorporation of an ion-pair complex, which acts as the electroactive material, into a polymeric membrane, most commonly polyvinyl chloride (PVC).

The ion-pair complex is formed between the positively charged atenolol cation and a suitable counter-ion. Several counter-ions have been successfully used, including:

Phosphomolybdic acid

Phosphotungstic acid

Tetrakis(p-chlorophenyl) borate

Ammonium Reineckate

The performance of the ISE is significantly influenced by the composition of the membrane, particularly the choice of plasticizer, which is mixed with the PVC and the ion-pair complex. Commonly used plasticizers include di-butyl phthalate (DBPH), tri-butyl phosphate (TBP), o-nitrophenyl octyl ether (ONPOE), and di-octyl phthalate (DOPH).

The characterization of a newly developed atenolol ISE involves the evaluation of several key performance parameters:

Linear Concentration Range: The range of atenolol concentrations over which the electrode's potential response is directly proportional to the logarithm of the atenolol activity.

Slope: The change in electrode potential for a tenfold change in atenolol concentration. A Nernstian slope is theoretically expected.

Limit of Detection (LOD): The lowest concentration of atenolol that can be reliably detected.

Response Time: The time required for the electrode to reach a stable potential after being immersed in the sample solution.

Lifetime: The period over which the electrode maintains its performance characteristics.

pH Effect: The pH range in which the electrode's response is independent of pH.

Selectivity: The electrode's ability to respond to atenolol in the presence of other interfering ions. This is quantified by the potentiometric selectivity coefficient.

Atenolol ISEs have been developed in various formats, including conventional liquid-membrane electrodes, coated graphite electrodes (CGE), and coated wire electrodes (CWE). These electrodes have been successfully applied to the determination of atenolol in pure form, pharmaceutical preparations (tablets), and biological fluids like blood serum and urine.

The table below summarizes the characteristics of several developed atenolol ion-selective electrodes.

| Ion-Pair Former | Plasticizer | Electrode Type | Linear Range (M) | Slope (mV/decade) | LOD (M) | Application |

| Phosphomolybdic Acid | Di-butyl phthalate (DBPH) | PVC Membrane | 1×10⁻⁵ - 1×10⁻¹ | 55.6 | 8.5×10⁻⁶ | Pharmaceutical preparations |

| Phosphomolybdic Acid | - | PVC Membrane | 1×10⁻⁶ - 1×10⁻² | 30.8 ± 0.1 | - | Tablets, Biological fluids |

| Phosphotungstic Acid | Di-octyl phthalate (DOPH) | PVC Membrane | 1.00×10⁻⁴ - 5.00×10⁻² | 55.91 | 5.00×10⁻⁵ | Pharmaceutical preparations |

| Tetrakis(p-chlorophenyl) borate | - | PVC Membrane | 3.0×10⁻⁵ - 8.0×10⁻² | 56.5 ± 0.8 | 1.0×10⁻⁵ | Tablets, Blood serum, Urine |

| Ammonium Reineckate | Tri-butyl phosphate (TBP) | PVC Membrane | 1×10⁻⁴ - 1×10⁻¹ | 31.2 | 2.80×10⁻⁶ | Pure form, Pharmaceutical preparations |

| - | - | Coated Wire Electrode (CWE) | 4.5×10⁻⁸ - 1.0×10⁻² | 56.23 | 1.3×10⁻⁸ | Pure and Commercial Products |

Thermal Analysis for Material Characterization of Atenolol

Thermal analysis techniques are essential for characterizing the solid-state properties of this compound. These methods provide valuable information on its thermal stability, melting behavior, and decomposition profile. The primary techniques used for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For atenolol, the DSC thermogram shows a sharp, single endothermic peak, which corresponds to its melting point. This peak is characteristic of a crystalline substance. The melting point of atenolol has been reported to be in the range of 152 °C to 157 °C. The enthalpy of fusion, which is the energy required to melt the substance, can also be determined from the DSC curve.

DSC is also a valuable tool for assessing the purity of atenolol. Impurities can cause a depression and broadening of the melting peak. Based on the Van't Hoff equation, the purity of atenolol can be calculated from the shape of the melting endotherm.

Furthermore, DSC is widely used in drug-excipient compatibility studies. By analyzing the DSC thermograms of physical mixtures of atenolol and various excipients, any potential interactions can be detected. A significant shift, disappearance, or change in the shape of the atenolol melting peak in the mixture can indicate a physical or chemical interaction. For example, studies have shown that the melting peak of atenolol is shifted to a lower temperature in a binary mixture with mannitol, suggesting an interaction.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The TGA curve for atenolol indicates that the compound is thermally stable up to approximately 200 °C. Beyond this temperature, atenolol begins to decompose. The decomposition process typically occurs in multiple stages. Under a nitrogen atmosphere, the decomposition has been observed to occur in a single step, while in an air atmosphere, an additional step corresponding to the burning of carbonaceous residue is seen.

Coupling TGA with other analytical techniques, such as Fourier Transform Infrared Spectroscopy (TG-FTIR), allows for the identification of the volatile compounds released during the thermal decomposition of atenolol. Studies using TG-FTIR have identified ammonia and isopropylamine as possible decomposition products.

The table below summarizes the key thermal events for atenolol as determined by DSC and TGA.

| Thermal Technique | Event | Temperature Range (°C) | Observations |

| DSC | Melting | 152 - 157 | Sharp endothermic peak, characteristic of a crystalline solid. |

| TGA | Onset of Decomposition | ~200 | Indicates the upper limit of thermal stability. |

| TGA | Decomposition | 201 - 900 | Multi-stage mass loss. |

| TG-FTIR | Gaseous Products | - | Ammonia and isopropylamine identified as volatile decomposition products. |

Differential Scanning Calorimetry (DSC) in Atenolol Compatibility Studies

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to screen for physicochemical incompatibilities between an API and excipients. researchgate.netnih.gov By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect thermal events such as melting, crystallization, and glass transitions. In compatibility studies, alterations in the thermal profile of the pure drug when mixed with an excipient can signify a potential interaction. tandfonline.com

A DSC thermogram of pure atenolol shows a characteristic sharp endothermic peak corresponding to its melting point, which is consistently reported at approximately 151-157°C. tandfonline.comresearchgate.net When atenolol is physically mixed with various excipients, the resulting thermogram is compared to those of the individual components. The absence of any significant changes in the melting endotherm of atenolol suggests compatibility.

Conversely, interactions can be inferred from changes such as:

Shifting of the melting peak to a lower temperature.

Broadening or disappearance of the drug's melting peak. researchgate.net

Appearance of new thermal events.

Studies have used DSC to evaluate the compatibility of atenolol with a wide range of commonly used tablet excipients. researchgate.nettandfonline.com It has been found to be compatible with excipients such as starch, microcrystalline cellulose (Avicel PH®), sodium starch glycolate (Primojel®), croscarmellose sodium (Ac-Di-Sol®), magnesium stearate, dicalcium phosphate, and others. tandfonline.comepa.gov In these cases, the DSC curves of the mixtures largely show a simple superposition of the thermal profiles of the individual components. tandfonline.com

However, DSC analysis has revealed potential incompatibilities with several other excipients. researchgate.net For instance, interactions have been identified between atenolol and lactose, polyvinylpyrrolidone (PVP), and stearic acid. tandfonline.comtandfonline.com The incompatibility with lactose is attributed to the Maillard reaction, a chemical reaction between an amino group from atenolol and the reducing sugar. researchgate.net With PVP, the melting peak of atenolol in mixtures becomes broader and shifts to lower temperatures, suggesting a strong interaction that may lead to the amorphization of the drug. researchgate.net A heating-cooling-reheating DSC program has also been effective in identifying incompatibilities with polymeric excipients like hydroxyethylcellulose (HEC), hypromellose (HPMC), and methylcellulose (MC), where alterations in the recrystallization and subsequent melting peaks of atenolol are observed. nih.gov

| Excipient | Compatibility with Atenolol | DSC Observations Indicating Interaction |

|---|---|---|

| Starch | Compatible | No significant change in atenolol's melting endotherm. tandfonline.comtandfonline.com |

| Microcrystalline Cellulose (Avicel PH®) | Compatible | No significant change in atenolol's melting endotherm. tandfonline.comtandfonline.com |

| Magnesium Stearate | Compatible | No significant change in atenolol's melting endotherm. tandfonline.comtandfonline.com |

| Lactose | Incompatible | Disappearance of the atenolol endotherm, suggesting decomposition due to Maillard reaction. tandfonline.comresearchgate.net |

| Polyvinylpyrrolidone (PVP) | Incompatible | Broadening and significant shift of atenolol's melting peak to lower temperatures. tandfonline.comresearchgate.net |

| Stearic Acid | Incompatible | Alterations in the thermal profile indicating interaction. tandfonline.com |

| Mannitol | Incompatible | Evidence of physical interaction, possibly due to hydrogen bond formation. researchgate.netresearchgate.net |

| Hypromellose (HPMC) | Incompatible | The DSC peak of atenolol shows a different, widened, and fuzzy shape upon recrystallization. nih.gov |

Thermogravimetric Analysis (TGA) of Atenolol

Thermogravimetric Analysis (TGA) is another essential thermal analysis method that measures the change in mass of a sample as a function of temperature or time. researchgate.net It provides valuable information about the thermal stability and decomposition profile of a substance. researchgate.net For atenolol, TGA is often used as a complementary technique to DSC to further investigate its thermal properties and potential incompatibilities. researchgate.netnih.gov

The TGA curve for pure atenolol indicates that the compound is thermally stable up to its melting temperature. nih.gov Significant mass loss, indicating thermal decomposition, begins at temperatures above its melting point, typically starting around 190°C and proceeding in a single step. researchgate.net

In compatibility studies, TGA can corroborate findings from DSC. While DSC is generally more sensitive to detecting physicochemical interactions, TGA is particularly useful for assessing the thermal stability of the drug in the presence of excipients. researchgate.net If an excipient causes the drug to decompose at a lower temperature, this will be evident as a shift in the onset of mass loss to a lower temperature in the TGA curve of the mixture compared to the pure components. researchgate.net For many compatible mixtures, the TGA curves vary proportionally to the atenolol content in the mixture, with no significant deviation in the decomposition profile. researchgate.net However, in cases of incompatibility, deviations in the thermal behavior and stability of the mixture can be observed. researchgate.net The combined use of DSC and TGA allows for a comprehensive thermal profile of atenolol formulations, aiding in the identification of stable excipient combinations. nih.gov

| Parameter | Finding for Atenolol |

|---|---|

| Thermal Stability | Stable up to its melting point (approx. 154-157°C). researchgate.netnih.gov |

| Decomposition Onset | Begins after melting, around 191°C. researchgate.net |

| Decomposition Profile | Typically occurs in a single mass loss step. researchgate.net |

| Application in Compatibility | Used to confirm changes in thermal stability of atenolol when mixed with excipients. researchgate.netnih.gov |

Stability, Degradation Pathways, and Impurity Profiling of Atenolol Hydrochloride

Forced Degradation Studies and Stress Testing of Atenolol (B1665814)

Atenolol has been subjected to various stress conditions, including hydrolysis, oxidation, heat, and light, to determine its intrinsic stability. researchgate.net Comprehensive stress testing of atenolol has been performed following the guidelines of the International Conference on Harmonization (ICH). ijprajournal.com The drug has shown susceptibility to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions, while its stability under thermal stress can vary depending on the experimental conditions. ijprajournal.comresearchgate.net

Atenolol's stability is significantly influenced by pH. The molecule is known to be labile in both acidic and alkaline environments. researchgate.net

Acidic Conditions : Under acidic stress (e.g., 1N HCl at 50°C for eight hours), atenolol shows some degradation. ijprajournal.com One study found that weak acidic conditions slightly promoted hydrolysis. rsc.org The degradation process in acidic solutions has been characterized by kinetic and thermodynamic parameters. researchgate.net For instance, when incubated in 0.1 mol/L hydrochloric acid at 90°C, atenolol degrades, and its degradation products can be observed using spectroscopic methods. researchgate.net However, another study reported that the drug remained stable in acidic conditions. ijprajournal.com This discrepancy may be due to differences in the specific conditions (temperature, duration, acid concentration) employed. A stability study using a high-performance liquid chromatography (HPLC) method adjusted a solution of atenolol to pH 0.7 with hydrochloric acid and stored it for 2.5 hours at room temperature to induce degradation. longdom.org

Alkaline Conditions : Atenolol demonstrates significant instability in alkaline media. ijprajournal.com Studies conducted using 1N NaOH at 50°C for eight hours resulted in the formation of degradation products, specifically identified as DP2 and DP3. ijprajournal.com Another study induced basic degradation by alkalinizing an atenolol solution to pH 12.0 with potassium hydroxide (B78521) and storing it for 2.5 hours at room temperature. longdom.org The primary degradation pathway under hydrolytic stress involves the hydrolysis of the terminal acetamide (B32628) moiety to form the corresponding carboxylic acid, known as atenolol acid. researchgate.netethz.ch

| Condition | Stress Agent | Temperature | Duration | Observed Outcome |

|---|---|---|---|---|

| Acidic | 1N HCl | 50°C | 8 hours | Some degradation observed. ijprajournal.com |

| Acidic | 0.1 mol/L HCl | 90°C | 60 minutes | Degradation products formed. researchgate.net |

| Acidic | HCl (pH 0.7) | Room Temp. | 2.5 hours | Degradation induced for stability testing. longdom.org |

| Alkaline | 1N NaOH | 50°C | 8 hours | Degradation products DP2 and DP3 formed. ijprajournal.com |

| Alkaline | KOH (pH 12.0) | Room Temp. | 2.5 hours | Degradation induced for stability testing. longdom.org |

Atenolol is susceptible to degradation under oxidative stress. ijprajournal.com Studies have employed various oxidizing agents to investigate these degradation pathways.

In one comprehensive study, oxidative degradation was carried out using hydrogen peroxide (H2O2) at room temperature for eight hours. ijprajournal.com This stress condition led to the formation of a specific degradation product, labeled DP1. ijprajournal.com The use of potassium persulfate in an acidic medium has also been documented as a method to oxidize atenolol. researchgate.net Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), have been shown to effectively degrade atenolol. nih.gov For example, the photo-Fenton process, which involves hydrogen peroxide and iron ions, accelerates the degradation of atenolol. nih.gov Similarly, heat-activated persulfate has been shown to completely remove atenolol, with the sulfate (B86663) radical (SO4•−) identified as the main reactive species. nih.gov

The thermal stability of atenolol has been explored under various conditions, with some conflicting reports. While some stress testing studies suggest atenolol is stable under thermal stress, others demonstrate degradation at elevated temperatures. ijprajournal.comresearchgate.net

One study reported that atenolol solutions showed maximum stability at pH 4 when subjected to accelerated isothermal degradation at 90°C. nih.gov The degradation followed first-order kinetics under these conditions. nih.gov Another investigation involved heating an atenolol solution in an oven at 100°C for 3 hours, which resulted in degradation. longdom.org In solid-state studies, atenolol tablets were stored at accelerated conditions (40°C / 75% relative humidity) for several months, which led to changes in drug release and disintegration time, though no chemical interaction between the drug and excipients was detected by DSC and FTIR analysis. mazums.ac.ir This suggests that while the pure drug might be relatively stable, formulation components and physical properties can be affected by temperature and humidity. mazums.ac.ir

| Study Condition | Temperature | Duration | Key Finding |

|---|---|---|---|

| Isothermal Degradation (Solution at pH 4) | 90°C | Not specified | Degradation followed first-order kinetics. nih.gov |

| Dry Heat (Solution) | 100°C | 3 hours | Degradation was observed. longdom.org |

| Accelerated Stability (Tablets) | 40°C / 75% RH | 6 months | Changes in drug release and disintegration time. mazums.ac.ir |

| Forced Degradation (ICH) | Not specified | Not specified | Reported as stable to thermal stress. ijprajournal.comresearchgate.net |

Atenolol is known to be sensitive to light, and its photodegradation has been studied under various light sources and conditions. researchgate.netresearchgate.net The photostability of atenolol was evaluated by exposing it to UVA-UVB radiation, which confirmed its photoreactive nature. nih.govresearchgate.net

The extent of photodegradation is pH-dependent, with studies showing that degradation increases as the pH value decreases. nih.govresearchgate.net For example, photostability was assessed at pH levels of 9, 7.4, and 4.0. nih.gov The degradation of atenolol tablets has also been observed under exposure to normal room light, direct sunlight, and incandescent light, leading to a significant decrease in potency over time. researchgate.net After just six hours of exposure to direct sunlight, potency reduction was found to be as high as 40-47%. researchgate.net

Several photolytic degradation pathways have been proposed:

Hydroxylation : This pathway involves the addition of a hydroxyl group to the benzyl (B1604629) ring of the atenolol molecule. researchgate.net

O-dealkylation : This mechanism leads to the cleavage of the ether bond, generating products such as 3-(isopropylamino)propane-1,2-diol and p-hydroxyphenylacetamide. researchgate.net

Amide Hydrolysis : Exposure to light can also lead to the hydrolysis of the acetamide group, a common degradation pathway for atenolol. researchgate.net

Under photolytic stress conditions, a specific degradation product, DP4, has been identified. ijprajournal.com The major photodegradation product identified at pH 7.4 is 2-(4-hydroxyphenyl)acetamide. nih.govresearchgate.net

Characterization of Atenolol Degradation Products

The identification and characterization of degradation products are critical for ensuring the quality and safety of a drug product.

Various analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), have been instrumental in separating and identifying the degradation products of atenolol.

In a comprehensive forced degradation study, four significant degradation products (DPs), labeled DP1, DP2, DP3, and DP4, were formed under different stress conditions. ijprajournal.com These were successfully separated using a gradient HPLC method on a C18 column. ijprajournal.com The characterization of these impurities was achieved by establishing the fragmentation pathway of the parent drug using LC-MS/MS and multi-stage mass (MSn) studies. ijprajournal.com

DP1 was formed under oxidative stress . ijprajournal.com

DP2 and DP3 were formed under alkaline stress . ijprajournal.com

DP4 was formed under photolytic stress . ijprajournal.com

Other identified and characterized impurities of atenolol include:

Atenolol Impurity A / Atenolol Related Compound A : Chemically known as 2-(4-hydroxyphenyl)acetamide, this compound is a major photodegradation product. nih.govpharmaffiliates.comsynzeal.com

Atenolol Impurity B / Atenolol Related Compound B : Identified as 2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamide, also known as Atenolol Diol Impurity. pharmaffiliates.comveeprho.com

Atenolol Impurity C : This is 4-(2,3-Epoxypropoxy)phenylacetamide. pharmaffiliates.comjocpr.com

Atenolol Acid : Formed via the hydrolysis of the primary amide, this is a major degradation product in aqueous solutions. ethz.ch

| Degradant/Impurity Name | Chemical Name | Formation Condition(s) | Analytical Method(s) for Identification |

|---|---|---|---|

| DP1 | Not specified | Oxidative (H2O2) ijprajournal.com | LC-MS/MS ijprajournal.com |

| DP2, DP3 | Not specified | Alkaline (NaOH) ijprajournal.com | LC-MS/MS ijprajournal.com |

| DP4 | Not specified | Photolytic ijprajournal.com | LC-MS/MS ijprajournal.com |

| Atenolol Impurity A | 2-(4-hydroxyphenyl)acetamide | Photolytic nih.govresearchgate.net | LC, GC-MS, NMR nih.gov |

| Atenolol Impurity B | 2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamide | Not specified | Pharmacopeial Reference veeprho.com |

| Atenolol Impurity C | 4-(2,3-Epoxypropoxy)phenylacetamide | Synthesis Intermediate jocpr.com | Pharmacopeial Reference pharmaffiliates.com |

| Atenolol Acid | 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid | Hydrolytic (Acidic/Alkaline), Biotransformation researchgate.netethz.ch | LC-MS ethz.ch |

Mechanistic Understanding of Atenolol Degradant Formation

The chemical stability of atenolol hydrochloride is a critical aspect of its quality, and understanding the mechanisms behind its degradation is essential for ensuring the safety and efficacy of the drug product. Atenolol is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis, leading to the formation of several degradants.

Forced degradation studies have shown that atenolol is labile under hydrolytic (acidic and basic) and photolytic stress conditions, while it exhibits stability against water-induced hydrolysis, oxidative, and thermal stress in some studies. researchgate.net However, other research indicates instability under oxidative and alkaline conditions. ijprajournal.com The formation of these degradation products can be attributed to specific chemical reactions involving the functional groups present in the atenolol molecule.

One of the primary degradation pathways for atenolol is the hydrolysis of the terminal acetamide group . This reaction leads to the formation of the corresponding carboxylic acid, known as atenolol acid. researchgate.netethz.ch This hydrolysis can be catalyzed by both acidic and basic conditions.

Another significant mechanism involves radical attack on different parts of the atenolol molecule. These attacks can target the isopropyl group, the aromatic benzene (B151609) ring, and the terminal acetamide sites. rsc.org For instance, under oxidative stress, degradation can be initiated by radical species. rsc.org

Photodegradation is also a key factor in the breakdown of atenolol. When exposed to UVA-UVB radiation, atenolol can degrade, and the rate of this degradation is influenced by the pH of the solution, with an increase in degradation as the pH decreases. nih.gov A major photodegradation product identified at a neutral pH of 7.4 is 2-(4-hydroxyphenyl)acetamide. nih.gov Studies on film-coated tablets have demonstrated a significant decrease in potency upon exposure to various light conditions, including normal room light and direct sunlight, indicating that standard packaging like blister packs may not offer sufficient protection. indexcopernicus.comresearchgate.net

The degradation of atenolol can also be influenced by the presence of other substances. For instance, studies have shown that atenolol is incompatible with excipients such as ascorbic acid, citric acid, and butylated hydroxyanisole, leading to the formation of degradation or interaction products. nih.gov

The following table summarizes the major degradation pathways and the resulting degradants.

| Degradation Pathway | Stress Condition | Key Degradant(s) | Mechanism |

| Hydrolysis | Acidic/Basic conditions | Atenolol Acid | Hydrolysis of the terminal acetamide group to a carboxylic acid. researchgate.netethz.ch |

| Radical Attack | Oxidative conditions | Various hydroxylated and other products | Radical species attack the isopropyl group, benzene ring, or acetamide site. rsc.org |

| Photodegradation | UVA-UVB radiation | 2-(4-hydroxyphenyl)acetamide and others | Light-induced cleavage and transformation of the molecule, with degradation increasing at lower pH. nih.gov |

Impurity Profiling and Quantification of Atenolol

Impurity profiling is a critical component of quality control for atenolol bulk drug and its formulations. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradants).

Process-related impurities in atenolol are byproducts and unreacted starting materials from its synthesis. The manufacturing process of atenolol can introduce several impurities that need to be monitored and controlled. soci.org A sensitive and selective gas chromatography-mass spectrometry (GC-MS) method has been developed for the analysis of five key process-related impurities in atenolol bulk drug. nih.gov This method allows for the quantification of these impurities at trace concentrations, making it a valuable tool for quality control. nih.gov

The separation of these impurities was achieved using a BPX-5 column, and the method was validated for linearity, repeatability, and recovery. nih.gov The linearity was established over a concentration range of 0.3-10 ppm for 4-hydroxy-l-phenylglycine, 4-hydroxyphenylacetonitrile, and 4-hydroxyphenylacetic acid, and 0.35-10 ppm for methyl-4-hydroxyphenylacetate and 2-[4-{(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy}phenyl]acetonitrile. nih.gov The recovery values for all five impurities were found to be between 89.38% and 105.60%. nih.gov

The table below lists the process-related impurities of atenolol that have been analyzed.

| Impurity Name | Chemical Name |

| - | 4-hydroxy-l-phenylglycine |

| - | 4-hydroxyphenylacetonitrile |

| - | 4-hydroxyphenylacetic acid |

| - | methyl-4-hydroxyphenylacetate |

| - | 2-[4-{(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy}phenyl]acetonitrile |

The identification and control of impurities in atenolol require the availability of well-characterized impurity standards. Several known impurities of atenolol have been synthesized and characterized to be used as reference standards in analytical testing. These synthesis efforts are crucial for the development and validation of analytical methods for impurity profiling.

Atenolol Impurity A (2-(4-hydroxyphenyl)acetamide) : This impurity can be synthesized from p-hydroxy acetophenone. jocpr.com

Atenolol Impurity C (2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl]acetamide) : The synthesis of this impurity has also been reported. jocpr.com

Atenolol Impurity D (2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide) : This impurity has been synthesized through conventional methods. jocpr.com

Atenolol Impurity G (2-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid) : A four-stage synthesis method has been proposed for this impurity, starting from 4-hydroxyl phenyl acetic acid, with a reported yield of 80.3%. rasayanjournal.co.inresearchgate.net

The following table provides a list of known atenolol impurities and their chemical names.

| Impurity | Chemical Name |

| Atenolol EP Impurity A | 2-(4-Hydroxyphenyl)acetamide synzeal.com |

| Atenolol EP Impurity B | 2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamide veeprho.com |

| Atenolol EP Impurity C | 2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl]acetamide jocpr.com |

| Atenolol EP Impurity D | 2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide pharmaffiliates.com |

| Atenolol EP Impurity E | 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide pharmaffiliates.com |

| Atenolol EP Impurity F | 4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide pharmaffiliates.com |

| Atenolol EP Impurity G | 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic Acid pharmaffiliates.com |

| Atenolol EP Impurity I | 1-(4-(2-amino-2-oxoethyl)phenoxy)-3-(isopropylamino)propan-2-yl acetate (B1210297) |

| Atenolol EP Impurity J | 2-(4-(3-(isopropylamino)-2-oxopropoxy)phenyl)acetamide |

The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For atenolol, various stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated.

These methods are crucial for the routine quality control of atenolol in bulk drug and pharmaceutical dosage forms. A stability-indicating reversed-phase HPLC method was developed using a C8 column and a mobile phase of acetonitrile, methanol, and phosphate (B84403) buffer, with UV detection at 226 nm. longdom.orgresearchgate.net This method was able to separate atenolol from its degradation products formed under acidic, basic, freezing, and heating conditions. longdom.org

Another RP-HPLC method was developed for the quantitative estimation of atenolol-related substances in the pure drug using a C18 column and an isocratic mobile phase. scholarsresearchlibrary.com This method was validated for specificity, precision, and other parameters. scholarsresearchlibrary.com Furthermore, a stability-indicating RP-HPLC method for the simultaneous determination of atenolol and nitrendipine (B1678957) was developed, demonstrating specificity in separating the active ingredients from their related impurities. researchgate.net A UPLC method using chiral derivatization has also been developed for the determination of atenolol enantiomers. researchgate.net

The table below summarizes various analytical methods developed for the detection and quantification of atenolol and its impurities.

| Analytical Technique | Column | Mobile Phase/Conditions | Detection | Application |

| HPLC | C8 (250 mm × 4.6 mm, 5 µm) | Acetonitrile:Methanol:0.02 M Phosphate buffer, pH 5 (20:20:60) | UV at 226 nm | Determination of atenolol in pharmaceutical preparations and stability studies. longdom.orgresearchgate.net |

| RP-HPLC | C18 (125 mm x 4.0 mm, 5 µm) | Isocratic: 1.0 g of Octane-1-Sulphonic acid sodium salt and 0.4 g of Tetra-n-butyl ammonium (B1175870) hydrogen Sulphate in a mixture of Tetrahydrofuran, methanol, and Potassium dihydrogen phosphate solution (pH 3.0) | UV | Quantitative estimation of atenolol related substances in bulk drug. scholarsresearchlibrary.com |

| RP-HPLC | Agilent eclipse C18 (150x4.6 mm, 3.5 µ) | Gradient: 0.1% formic acid and acetonitrile | PDA at 218 nm | Simultaneous determination of atenolol, nitrendipine, and their related impurities. researchgate.net |

| HPLC | Intersil® reversed phase C18 | Gradient: Acetonitrile and 50 mM NaClO4 | UV at 230 nm | Simultaneous quantification of atenolol and nifedipine (B1678770) in bulk powder and dosage form. japsonline.com |

| UPLC | UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Acetonitrile - ammonium acetate buffer | UV at 225 nm | Determination of atenolol and metoprolol (B1676517) enantiomers in tablet preparations using a chiral derivatization agent. researchgate.net |

| RP-HPLC | Coresep 100 core-shell mixed-mode | ACN, buffer | UV, ELSD, CAD, MS, RI | Analysis of atenolol and related impurities. helixchrom.com |

Pharmaceutical Formulation Science and Excipient Compatibility in Atenolol Systems

Drug-Excipient Compatibility Studies for Atenolol (B1665814) Formulations

Physico-Chemical Interaction Assessment using DSC, FTIR, and XRPD

Various analytical techniques are employed to assess the physico-chemical interactions between Atenolol and different excipients. Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD) are powerful tools in this regard.

Differential Scanning Calorimetry (DSC): DSC is utilized to detect any changes in the melting point, a key indicator of potential drug-excipient interaction. Studies have shown that the DSC curve of pure Atenolol exhibits a sharp endothermic peak corresponding to its melting point. When mixed with compatible excipients, this peak generally remains unchanged. However, interactions can be suggested by the broadening, shifting, or appearance of new peaks. For instance, some studies have noted that interactions with polyvinylpyrrolidone can cause the melting peak of Atenolol to broaden and shift to lower temperatures. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps in identifying chemical interactions by detecting changes in the functional groups of Atenolol and the excipients. The FTIR spectrum of pure Atenolol shows characteristic peaks corresponding to its various functional groups. The absence of any significant changes in the positions of these characteristic peaks in the spectra of drug-excipient mixtures indicates the absence of chemical interaction. researchgate.net

X-ray Powder Diffraction (XRPD): XRPD is used to investigate changes in the solid-state properties of Atenolol, such as its crystalline structure. The diffraction pattern of pure Atenolol shows distinct peaks indicative of its crystalline nature. The retention of these characteristic peaks in the drug-excipient mixtures suggests that the crystalline form of the drug remains unaltered, indicating compatibility. Conversely, a reduction in peak intensity or the appearance of a halo pattern could suggest a change in crystallinity or an amorphous conversion, which might be indicative of an interaction. researchgate.net

Interactive Data Table: Physico-Chemical Interaction Assessment Techniques

| Technique | Principle | Information Obtained | Indication of Interaction |

|---|---|---|---|

| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting point, enthalpy of fusion, glass transition temperature. | Shift, broadening, or appearance/disappearance of thermal events (peaks). |

| FTIR | Measures the absorption of infrared radiation by the sample, identifying molecular functional groups. | Presence of specific chemical bonds and functional groups. | Shifting, disappearance, or appearance of new absorption bands. |

| XRPD | Analyzes the diffraction pattern of X-rays scattered by the crystalline structure of a solid. | Crystalline or amorphous nature, crystal lattice parameters. | Changes in the diffraction pattern, loss of crystallinity (amorphization). |

Identification of Compatible and Incompatible Excipients with Atenolol

Pre-formulation compatibility studies have identified a range of excipients that are either compatible or incompatible with Atenolol.

Compatible Excipients: A number of excipients have been found to be compatible with Atenolol. These include:

Starch (STA-Rx) epa.govepa.gov

Sodium starch glycolate (Primojel) epa.govepa.gov

Microcrystalline cellulose (Avicel PH) epa.govepa.gov

Croscarmellose sodium (Ac-Di-Sol) epa.govepa.gov

Crospovidone epa.gov

Magnesium stearate epa.gov

Dicalcium phosphate (B84403) google.com

Talc google.com

Incompatible Excipients: Conversely, some excipients have shown evidence of interaction with Atenolol. These include:

Lactose epa.gov

Povidone epa.gov

Stearic acid epa.gov

Ascorbic acid nih.gov

Citric acid nih.gov

Butylated hydroxyanisole nih.gov

Sodium starch glycolate has been reported as incompatible in some specific combination studies. google.com

Pregelatinised starch has also been identified as incompatible in certain contexts. google.com

Interactive Data Table: Atenolol Excipient Compatibility

| Excipient | Compatibility Status | Potential Interaction |

|---|---|---|

| Starch | Compatible | - |

| Microcrystalline cellulose | Compatible | - |

| Magnesium stearate | Compatible | - |

| Dicalcium phosphate | Compatible | - |

| Lactose | Incompatible | Maillard reaction |

| Povidone | Incompatible | Physical interaction |

| Stearic acid | Incompatible | Interaction observed |

| Ascorbic acid | Incompatible | Degradation/interaction |

| Citric acid | Incompatible | Degradation/interaction |

Advanced Formulation Strategies for Atenolol Delivery

To overcome some of the biopharmaceutical challenges associated with Atenolol, such as its incomplete absorption from the gastrointestinal tract, advanced formulation strategies have been explored. pharmahealthsciences.net These aim to control the release and improve the bioavailability of the drug.

Microsphere Formulations and Encapsulation Efficiency of Atenolol

Microspheres are small spherical particles that can be formulated to encapsulate a drug, offering a means for controlled or sustained release. Various polymers have been used to prepare Atenolol microspheres, with the ionotropic gelation and solvent evaporation techniques being common methods of production. researchgate.netonlinepharmacytech.info

The encapsulation efficiency, which is the percentage of the drug that is successfully entrapped within the microspheres, is a critical parameter. Studies have shown that the encapsulation efficiency of Atenolol in microspheres can be influenced by factors such as the concentration of the polymer used. researchgate.net In some formulations, encapsulation efficiencies of over 70% have been achieved. researchgate.netsemanticscholar.orgijper.org For example, one study found that the entrapment efficiency increased with an increase in the concentration of ethyl cellulose and stirring speed, with an optimized formulation achieving an efficiency of 72.02%. researchgate.netsemanticscholar.org

Interactive Data Table: Atenolol Microsphere Formulation Parameters

| Formulation Parameter | Influence on Encapsulation Efficiency | Example Finding |

|---|---|---|

| Polymer Concentration | Higher polymer concentrations can lead to higher encapsulation efficiency. researchgate.net | Increased encapsulation with higher sodium alginate concentration. researchgate.net |

| Stirring Speed | Can influence particle size and entrapment. | Increased entrapment efficiency with increased stirring speed. semanticscholar.org |

| Drug-to-Polymer Ratio | Affects the amount of drug that can be entrapped. | A 1:3 drug-to-polymer ratio showed optimal results in one study. researchgate.net |

Gastroretentive Drug Delivery Systems (GRDDS) Design for Atenolol

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence time of the dosage form in the stomach, which can be beneficial for drugs like Atenolol that have an absorption window in the upper gastrointestinal tract. pharmahealthsciences.netscielo.br Floating tablets are a common type of GRDDS. These tablets have a lower bulk density than gastric fluids, allowing them to remain buoyant in the stomach for an extended period. pharmahealthsciences.net

The design of Atenolol floating tablets often involves the use of gas-generating agents, such as sodium bicarbonate, and release-retardant polymers like various grades of hydroxypropyl methylcellulose (HPMC). researchgate.netpharmahealthsciences.net The sodium bicarbonate reacts with the acidic gastric fluid to produce carbon dioxide, which gets entrapped in the polymer matrix, causing the tablet to float. The HPMC forms a gel layer upon contact with gastric fluid, which controls the release of the drug. pharmahealthsciences.net Studies have demonstrated the successful formulation of Atenolol floating tablets that can remain buoyant for over 12 hours. neelain.edu.sd

Controlled and Sustained Release Matrix Tablets Development for Atenolol

Matrix tablets are a widely used approach for achieving controlled and sustained drug release. wisdomlib.org In this system, the drug is dispersed within a polymer matrix that controls the rate of drug release. For Atenolol, various hydrophilic and hydrophobic polymers have been investigated to develop sustained-release matrix tablets.

Hydrophilic polymers such as Hydroxy Propyl Methyl Cellulose (HPMC), Sodium Carboxy Methyl Cellulose (NaCMC), and Guar Gum have been used. wjpmr.com These polymers swell upon contact with aqueous fluids to form a gel layer through which the drug diffuses. The rate of drug release can be modulated by varying the type and concentration of the polymer. wjpmr.com Studies have shown that matrix tablets containing a blend of HPMC and Sodium CMC can successfully sustain the release of Atenolol for up to 12 hours. wjpmr.comamazonaws.com Other research has explored the use of natural polymers like chitosan, which can also act as a permeability enhancer, to formulate sustained-release Atenolol tablets. wisdomlib.org Formulations combining Kollidon SR and carnauba wax have also shown promise in sustaining the release of Atenolol. academicjournals.org

Interactive Data Table: Polymers in Atenolol Sustained-Release Matrix Tablets

| Polymer | Type | Release Mechanism |

|---|---|---|

| Hydroxypropyl Methylcellulose (HPMC) | Hydrophilic | Swelling and diffusion |

| Sodium Carboxymethyl Cellulose (NaCMC) | Hydrophilic | Swelling and diffusion |

| Guar Gum | Hydrophilic | Swelling and diffusion |

| Chitosan | Hydrophilic | Swelling, diffusion, and permeability enhancement |

| Kollidon SR | Hydrophobic | Pore diffusion and erosion |

| Carnauba Wax | Hydrophobic | Pore diffusion and erosion |

Impact of Formulation on Atenolol Stability and Performance

The formulation of a drug product is a critical determinant of its ultimate stability, therapeutic efficacy, and safety. For atenolol hydrochloride, the choice of excipients and the manufacturing process significantly influence its physical stability and in vivo performance. The interaction between the active pharmaceutical ingredient (API) and the various components of the dosage form can dictate the shelf-life of the product and the rate and extent of drug release upon administration.

Evaluation of Physical Stability of Atenolol Formulations

The physical stability of a pharmaceutical formulation refers to its ability to maintain its original physical properties, including appearance, uniformity, dissolution, and disintegration characteristics, over its shelf life. Studies on various atenolol formulations have been conducted to ensure these properties are preserved under different storage conditions.